molecular formula C11H7N3O2 B11892637 4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione CAS No. 27295-67-6

4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione

Katalognummer: B11892637
CAS-Nummer: 27295-67-6
Molekulargewicht: 213.19 g/mol
InChI-Schlüssel: RAXYIYHDTOVGMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a heterocyclic compound with a unique structure that has attracted significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione typically involves a multi-step process. One common method includes the oxidative annulation of N-phenylglycines with maleimides, followed by subsequent reactions such as dehydrogenation and N-demethylation . Another approach involves a P(NMe2)3-catalyzed [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation . The compound’s ability to interfere with these pathways makes it a promising candidate for cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione stands out due to its unique structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

27295-67-6

Molekularformel

C11H7N3O2

Molekulargewicht

213.19 g/mol

IUPAC-Name

4-aminopyrrolo[3,4-c]quinoline-1,3-dione

InChI

InChI=1S/C11H7N3O2/c12-9-8-7(10(15)14-11(8)16)5-3-1-2-4-6(5)13-9/h1-4H,(H2,12,13)(H,14,15,16)

InChI-Schlüssel

RAXYIYHDTOVGMN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C(=N2)N)C(=O)NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.